molecular formula C26H41N9O9S B14199249 L-Valyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine CAS No. 915774-92-4

L-Valyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine

Cat. No.: B14199249
CAS No.: 915774-92-4
M. Wt: 655.7 g/mol
InChI Key: SEEMYEYCVAYJIU-CPVUPJMFSA-N
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Description

L-Valyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine is a hexapeptide composed of six amino acids: valine, proline, histidine, serine, cysteine, and asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this hexapeptide may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized to ensure high yield and purity, often involving automated peptide synthesizers and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can participate in substitution reactions, particularly at the histidine and serine residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

L-Valyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Valyl-L-prolyl-L-histidyl-L-seryl-L-cysteinyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, enzyme activity, and protein-protein interactions.

Comparison with Similar Compounds

Properties

CAS No.

915774-92-4

Molecular Formula

C26H41N9O9S

Molecular Weight

655.7 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C26H41N9O9S/c1-12(2)20(28)25(42)35-5-3-4-18(35)24(41)31-14(6-13-8-29-11-30-13)21(38)33-16(9-36)22(39)34-17(10-45)23(40)32-15(26(43)44)7-19(27)37/h8,11-12,14-18,20,36,45H,3-7,9-10,28H2,1-2H3,(H2,27,37)(H,29,30)(H,31,41)(H,32,40)(H,33,38)(H,34,39)(H,43,44)/t14-,15-,16-,17-,18-,20-/m0/s1

InChI Key

SEEMYEYCVAYJIU-CPVUPJMFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)N

Origin of Product

United States

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